molecular formula C5H5N5 B8713176 [1,2,4]Triazolo[1,5-b]pyridazin-6-amine

[1,2,4]Triazolo[1,5-b]pyridazin-6-amine

Cat. No.: B8713176
M. Wt: 135.13 g/mol
InChI Key: XBNPBPFXFACHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,2,4]Triazolo[1,5-b]pyridazin-6-amine is a nitrogen-rich heterocyclic compound characterized by a fused triazole and pyridazine ring system. Key features include:

  • Structure: A bicyclic system with three nitrogen atoms in the triazole ring and two in the pyridazine ring.
  • Synthetic Relevance: Similar compounds are synthesized via multi-component reactions or azide cyclization, with yields ranging from 66% to 69% for tetrazolo analogs .
  • Biological Potential: While direct activity data are sparse, related triazolo-pyrimidines exhibit antitumor, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C5H5N5/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H,(H2,6,9)

InChI Key

XBNPBPFXFACHRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NN2N=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-b]pyridazin-6-amine typically involves multistep reaction sequences. One common method involves the oxidative cycloaddition of 3-aminopyridazines and nitriles, catalyzed by copper and zinc. This process includes a tandem C–N addition followed by an intramolecular oxidative N–N bond formation . Another method involves the treatment of 3-aminopyridazine derivatives with N,N-dimethylaminoformamide dimethyl acetal (DMFDMA) and hydroxylamine hydrochloride, followed by cyclization with polyphosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are less documented, but the use of microwave-mediated, catalyst-free synthesis has been explored. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and eco-friendly conditions .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolo[1,5-b]pyridazine derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

[1,2,4]Triazolo[1,5-b]pyridazin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons
Compound Core Structure Nitrogen Arrangement Notable Substituents Biological Activities/Findings
[1,2,4]Triazolo[1,5-b]pyridazin-6-amine Triazole + pyridazine 3N (triazole), 2N (pyridazine) Amine at position 6 Limited direct data; inferred activity from analogs
[1,2,4]Triazolo[1,5-a]pyrimidine derivatives Triazole + pyrimidine 3N (triazole), 2N (pyrimidine) Carboxamide, aryl groups Antitumor, antimicrobial, anti-inflammatory
N-[(4-Fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine Tetrazole + pyridazine 4N (tetrazole), 2N (pyridazine) 4-fluorophenylmethyl Predicted low activity via PASS server (-9.2 kcal/mol binding affinity in docking studies)
Imidazo[4,5-g]quinazolines Imidazole + quinazoline 2N (imidazole), 4N (quinazoline) Aryl, thiophene Anticancer, kinase modulation

Physicochemical and Commercial Considerations

  • Solubility and Stability : Triazolo-pyridazines generally exhibit moderate solubility due to high nitrogen content; fluorophenyl substituents enhance lipophilicity .
  • Commercial Availability :
    • [1,2,4]Triazolo[1,5-a]pyrimidin-6-amine is cataloged by suppliers (e.g., CymitQuimica) but often listed as discontinued .
    • Tetrazolo[1,5-b]pyridazin-6-amine derivatives require custom synthesis .

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